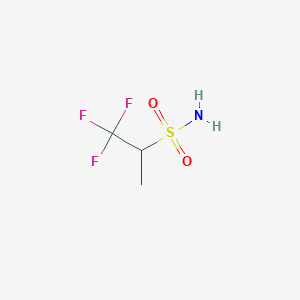
2-Fluoro-5-methylpyridin-4-OL
Vue d'ensemble
Description
“2-Fluoro-5-methylpyridin-4-OL” is an organic compound that belongs to the pyridine family. It has a CAS Number of 1092561-59-5 and a molecular weight of 127.12 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-methylpyridin-4-OL” is based on structures generated from information available in ECHA’s databases . The molecular formula is C6H6FNO .
Physical And Chemical Properties Analysis
“2-Fluoro-5-methylpyridin-4-OL” is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.
Applications De Recherche Scientifique
Efficient Synthesis and Functionalization
- The compound has been utilized in the synthesis of cognition enhancers through efficient functionalization processes. For example, 2-Fluoro-4-methylpyridine is a key intermediate in producing novel alkylating agents used for bisalkylation of anthrone to prepare drug candidates enhancing acetylcholine release (Pesti et al., 2000).
Novel Synthetic Pathways
- Novel synthetic pathways have been developed to create 4-fluoropyridines, which are valuable in various chemical syntheses. These pathways involve complex reactions including ireland-claisen and aza-cope rearrangements, showcasing the compound's versatility in organic chemistry (Wittmann et al., 2006).
Spectroscopic and Electronic Studies
- Detailed geometrical optimization and spectroscopic studies of compounds like 2-Fluoro-4-iodo-5-methylpyridine reveal insights into intramolecular hydrogen bonding, molecular orbital energies, and non-linear optic properties. These studies provide a foundation for understanding the electronic influences and reactivity of such molecules (Selvakumari et al., 2022).
Herbicidal Activity
- Research into 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates demonstrates the compound's potential as a herbicidal agent, inhibiting photosystem II electron transport. This indicates its applicability in agricultural chemistry to control weeds effectively (Liu et al., 2005).
Radiotracer Development for PET Imaging
- The development of radiotracers for PET imaging, such as 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate, highlights the compound's significance in neuroimaging and studying brain disorders. Such advancements underscore its role in enhancing diagnostic imaging techniques (Kumata et al., 2015).
Photophysical Applications
- In the domain of photophysics, complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines have been synthesized for their blue phosphorescent emitting properties. These materials are explored for their potential use in OLEDs and other photonic applications, demonstrating the compound's versatility in materials science (Xu et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
2-fluoro-5-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHWQQSOUUXLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=CC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylpyridin-4-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)


![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)


![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)

